molecular formula C11H14ClNOS B2365370 2-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide CAS No. 853723-89-4

2-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide

Cat. No. B2365370
M. Wt: 243.75
InChI Key: MBMIIHXJVPBDLX-UHFFFAOYSA-N
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Description

“2-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide” is a chemical compound with the CAS Number: 853723-89-4 . It has a molecular weight of 243.76 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide . The InChI code is 1S/C11H14ClNOS/c1-9-2-4-10(5-3-9)15-7-6-13-11(14)8-12/h2-5H,6-8H2,1H3,(H,13,14) .

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

This study investigates the metabolism of chloroacetamide herbicides, including 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA), in human and rat liver microsomes. The research delves into the carcinogenicity of these herbicides, indicating a complex metabolic pathway leading to DNA-reactive dialkylbenzoquinone imine. It highlights the transformation of chloroacetamide herbicides into intermediate compounds such as CDEPA and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), which are then further metabolized. The study presents a detailed analysis of the rates at which these herbicides and their intermediates are metabolized by human and rat liver microsomes, noting the enzymes responsible for these metabolic processes (Coleman et al., 2000).

Synthesis, Polarity, and Structure Analysis

This research focuses on the synthesis, polarity, and structural analysis of 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides. It employs dipole moment measurements and quantum chemical calculations to study the conformations of these compounds. The findings suggest that 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamide exists as an equilibrium mixture of two conformers, while 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamide is represented by one preferred conformer (Ishmaeva et al., 2015).

Synthesis and Evaluation of N-Substituted Acetamides

This study describes the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides. It outlines the step-by-step synthesis process, starting from 4-chlorophenoxyacetic acid and progressing through a series of chemical reactions to yield various N-substituted acetamides. The synthesized compounds are then characterized and evaluated for their antibacterial and anti-enzymatic properties, with some exhibiting significant antibacterial activity. The study also includes molecular docking and cytotoxicity studies to further understand the potential of these compounds (Siddiqui et al., 2014).

Safety And Hazards

The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed or in contact with skin, and may cause serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-chloro-N-[2-(4-methylphenyl)sulfanylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNOS/c1-9-2-4-10(5-3-9)15-7-6-13-11(14)8-12/h2-5H,6-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMIIHXJVPBDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide

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